Methyl 5-tert-butylthiophene-2-carboxylate
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Overview
Description
Methyl 5-tert-butylthiophene-2-carboxylate: is an organic compound with the molecular formula C10H14O2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions:
Condensation Reactions: Thiophene derivatives, including this compound, can be synthesized using condensation reactions such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale organic synthesis techniques, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Thiophene derivatives can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common, where thiophene derivatives react with electrophiles in the presence of catalysts.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various electrophiles, often in the presence of catalysts like palladium or platinum.
Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.
Scientific Research Applications
Chemistry: Methyl 5-tert-butylthiophene-2-carboxylate is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology and Medicine: Thiophene derivatives have shown potential in medicinal chemistry, including applications as anti-inflammatory, antimicrobial, and anticancer agents .
Industry: In the industrial sector, thiophene derivatives are used in the production of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action for methyl 5-tert-butylthiophene-2-carboxylate involves its interaction with molecular targets through various pathways. The specific pathways depend on the application, such as binding to enzymes or receptors in medicinal chemistry or participating in electron transport in materials science.
Comparison with Similar Compounds
Methyl 5-aryl-3-hydroxythiophene-2-carboxylates: These compounds share a similar thiophene core but differ in the substituents attached to the ring.
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness: Methyl 5-tert-butylthiophene-2-carboxylate is unique due to its specific tert-butyl and ester functional groups, which confer distinct chemical properties and reactivity compared to other thiophene derivatives.
Properties
IUPAC Name |
methyl 5-tert-butylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2S/c1-10(2,3)8-6-5-7(13-8)9(11)12-4/h5-6H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANYDHMWWSOJCQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(S1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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